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Compound Name:
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Ser(Psi(Me,Me)pro)-OH

Cat. No.: B613364 Get Quote

Application Notes and Protocols: Fmoc-Tyr(tBu)-
Ser(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals.

Introduction and Medicinal Chemistry Applications
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative designed for use

in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] Its primary function is to serve as

a "structure-disrupting" building block to facilitate the synthesis of "difficult sequences"—

peptides prone to aggregation and poor solubility during chain assembly.[1][4]

The key feature is the pseudoproline (ψ(Me,Me)pro) moiety, an oxazolidine ring formed from

the serine residue.[5] This ring introduces a temporary "kink" in the peptide backbone, which

disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures

like β-sheets.[4][5][6] This disruption enhances the solvation of the growing peptide-resin

complex, leading to significantly improved coupling efficiency, higher crude peptide purity, and

increased final yields.[5][7] The native Tyr-Ser sequence is fully restored during the final

cleavage from the resin with trifluoroacetic acid (TFA).[4][6]

In medicinal chemistry, the Tyr-Ser motif is of particular interest as it contains residues that are

common targets for phosphorylation by protein kinases. Dysregulation of kinase activity is a
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hallmark of many diseases, including cancer, making kinases a major class of therapeutic

targets.[8] Peptides synthesized using Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH can serve as

high-purity substrates or inhibitors for kinase activity assays, aiding in the discovery and

characterization of novel kinase-targeted drugs.[2][8] This building block is also valuable in

creating peptide-based drugs and neuropeptides where stability and bioavailability are critical.

[2]

Data Presentation: Performance in Peptide
Synthesis
The primary quantitative advantage of using Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is the

significant improvement in the yield and purity of the crude peptide product, especially in

sequences known to be difficult to synthesize.

Table 1: Illustrative Comparison of Synthesis Outcomes for a Difficult Peptide Sequence

Parameter
Standard Synthesis (with
Fmoc-Tyr(tBu)-OH + Fmoc-
Ser(tBu)-OH)

Synthesis with Fmoc-
Tyr(tBu)-
Ser(Psi(Me,Me)pro)-OH

Crude Product Purity (HPLC) 35-50% >85%

Overall Yield Low (<10%) Significantly Higher (>40%)

Major Impurities
Deletion sequences, truncated

peptides
Minimal deletion sequences

Solubility during Synthesis Poor, evidence of aggregation Enhanced

Note: This table presents illustrative data based on the known effects of pseudoproline

dipeptides on difficult sequences to highlight their benefits.[7][9]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a
Model Kinase Substrate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosine_Kinase_Peptide_1_in_Novel_Kinase_Inhibitor_Discovery.pdf
https://www.benchchem.com/product/b613364?utm_src=pdf-body
https://www.chemimpex.com/products/30320
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosine_Kinase_Peptide_1_in_Novel_Kinase_Inhibitor_Discovery.pdf
https://www.chemimpex.com/products/30320
https://www.benchchem.com/product/b613364?utm_src=pdf-body
https://www.merckmillipore.com/INTL/en/reagents-chemicals-and-labware/novabiochem-learning-center/peptide-ht-organic-synthesis-product-spotlights/pseudoproline-dipeptides/XPGb.qB.UeQAAAFL7Sop.xaZ,nav
https://www.sigmaaldrich.com/KR/en/deepweb/assets/sigmaaldrich/product/documents/280/377/wallposter-eps-122-mk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the synthesis of a hypothetical peptide, H-Lys-Gly-Tyr-Ser-Phe-Leu-

Arg-NH₂, a potential substrate for a tyrosine kinase, using the title compound to overcome

potential aggregation around the Tyr-Ser motif.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH)

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)[10]

Base: DIPEA (N,N-Diisopropylethylamine)[10]

Deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)[10]

Solvents: NMP, DCM (Dichloromethane), Methanol

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11]

Ice-cold diethyl ether

Procedure:

Resin Preparation: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine

in NMP twice for 10-15 minutes each time. Wash the resin thoroughly with NMP and DCM.

[10]

Amino Acid Coupling:

For standard amino acids: Dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3

eq), and DIPEA (6 eq) in NMP. Add the solution to the resin and agitate for 1-2 hours.

Incorporation of the Dipeptide: To couple the Tyr-Ser motif, dissolve Fmoc-Tyr(tBu)-
Ser(Psi(Me,Me)pro)-OH (1.5 eq), HBTU (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq) in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b613364?utm_src=pdf-body
https://www.rsc.org/suppdata/ob/c3/c3ob42096e/c3ob42096e.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob42096e/c3ob42096e.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob42096e/c3ob42096e.pdf
https://pubs.acs.org/doi/10.1021/ol5004725
https://www.rsc.org/suppdata/ob/c3/c3ob42096e/c3ob42096e.pdf
https://www.benchchem.com/product/b613364?utm_src=pdf-body
https://www.benchchem.com/product/b613364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMP. Add to the resin and agitate for 2-4 hours. The use of a dipeptide extends the chain

by two residues in a single coupling step.[3]

Wash: After coupling, wash the resin with NMP and DCM to remove excess reagents.

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence

(Leu, Phe, Gly, Lys).

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

Cleavage and Global Deprotection:

Wash the resin with DCM and dry it under vacuum.

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

The TFA in the cocktail will simultaneously cleave the peptide from the resin and remove

all side-chain protecting groups (like tBu) and convert the pseudoproline back into a native

serine residue.[6][12]

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate

to ice-cold diethyl ether.

Purification and Analysis: Centrifuge to collect the peptide pellet, wash with ether, and dry.

Purify the peptide using reverse-phase HPLC and verify its identity by mass spectrometry.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a fluorescence polarization-based assay to screen for inhibitors of a

specific tyrosine kinase using the synthesized peptide as a substrate.[13]

Materials:

Purified active tyrosine kinase

Synthesized peptide substrate (H-Lys-Gly-Tyr-Ser-Phe-Leu-Arg-NH₂)

ATP (Adenosine triphosphate)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)[13]

Test compounds (potential inhibitors) dissolved in DMSO

Quench/Detection Mix: EDTA to stop the reaction, a fluorescently labeled anti-

phosphotyrosine antibody, and a phosphopeptide tracer.[13]

384-well assay plates

Fluorescence polarization plate reader

Procedure:

Compound Plating: Add 100 nL of test compounds (or DMSO for controls) to the wells of a

384-well plate.[14]

Reaction Setup:

Prepare a master mix containing the kinase and the peptide substrate in the kinase

reaction buffer.

Dispense 10 µL of this master mix into each well.

Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the phosphorylation

reaction.

Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be

optimized to remain within the linear range of the reaction.

Stop Reaction and Detect:

Add 10 µL of the Quench/Detection Mix to each well. The EDTA will stop the kinase

activity.[13]

Incubate for an additional 30-60 minutes at room temperature to allow the antibody-tracer-

phosphopeptide system to equilibrate.
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Measure Fluorescence Polarization: Read the plate on a fluorescence polarization

instrument (e.g., excitation at 535 nm, emission at 590 nm).[13]

Data Analysis:

Low polarization values indicate that the fluorescent tracer has been displaced by the

phosphorylated peptide substrate (low kinase inhibition).

High polarization values indicate that the tracer remains bound to the antibody (high

kinase inhibition).

Calculate the percent inhibition for each compound and determine the IC₅₀ values for

active inhibitors by fitting the data to a dose-response curve.

Table 2: Illustrative IC₅₀ Values for Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM)

Staurosporine (Control) Src Tyrosine Kinase 5.6

Test Compound A Src Tyrosine Kinase 87.4

Test Compound B Src Tyrosine Kinase 1,250

Test Compound C Src Tyrosine Kinase >10,000

Note: This table shows example data that could be generated from Protocol 2. The values are

for illustrative purposes only.

Visualizations
Diagram 1: SPPS Workflow
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Kinase Inhibition Assay Principle
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Caption: Principle of Fluorescence Polarization Kinase Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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